REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:9]([C:12]2[S:13][CH:14]=[CH:15][N:16]=2)=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[CH3:17][C:18]1[CH:19]=[C:20](B(O)O)[CH:21]=[N:22][CH:23]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C=O)C.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(Cl)Cl>[CH3:17][C:18]1[CH:19]=[C:20]([C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:9]([C:12]3[S:13][CH:14]=[CH:15][N:16]=3)=[CH:10][N:11]=2)[CH:21]=[N:22][CH:23]=1 |f:2.3.4,8.9.10.11.12|
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Name
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Methyl 2-chloro-5-(1,3-thiazol-2-yl)isonicotinate
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Quantity
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6.5 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OC)C(=CN1)C=1SC=CN1
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Name
|
|
Quantity
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3.8 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=NC1)B(O)O
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Name
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cesium carbonate
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Quantity
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29 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
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4.6 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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102 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
4.2 g
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2].C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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WASH
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Details
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The organic layer was washed with water (2×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by normal phase column chromatography (40-80% EtOAc in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=NC1)C1=NC=C(C(=C1)C(=O)OC)C=1SC=CN1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |